molecular formula C11H8ClFN2O B1488377 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one CAS No. 1601264-94-1

3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one

Cat. No. B1488377
CAS RN: 1601264-94-1
M. Wt: 238.64 g/mol
InChI Key: HADYCRYPYQAOEV-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one, also known as 3-CFBP, is a pyrazinone compound with a wide range of applications in scientific research. This compound has been studied extensively in the field of synthetic organic chemistry, and its unique properties have enabled it to be used in a number of different experiments.

Scientific Research Applications

GPR39 Agonists Discovery

A study identified kinase inhibitors as novel GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This expands the list of potential kinase off-targets to include understudied G protein–coupled receptors, suggesting applications in exploring GPR39's physiological roles and therapeutic potentials (Sato et al., 2016).

Anticonvulsant Activity

Research on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, synthesized from phenylacetonitriles, demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This suggests potential applications in developing new treatments for epilepsy (Kelley et al., 1995).

Anti-Lung Cancer Activity

Novel fluoro-substituted benzo[b]pyran derivatives exhibited anticancer activity at low concentrations against human lung cancer cell lines, compared to the reference drug 5-fluorodeoxyuridine. This points to applications in lung cancer therapeutics development (Hammam et al., 2005).

Novel Heterocyclic Synthesis

The synthesis of fluoro-substituted chromeno[2,3-c]pyrazol- and benzothieno[2,3-c]pyrazol-4(1H)-ones demonstrated a straightforward, two-step synthesis process. This contributes to the expansion of heterocyclic chemistry, offering new scaffolds for pharmaceutical development (Holzer et al., 2010).

Electrochemical Properties in Ionic Liquids

The study of fluorinated hydrazino-pyrazoles in ionic liquid showed that the anodic oxidation of these substrates follows an EC mechanism, suggesting potential in sustainable methods of obtaining pyrazolotriazoles (Costea et al., 2014).

properties

IUPAC Name

3-chloro-1-[(3-fluorophenyl)methyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-10-11(16)15(5-4-14-10)7-8-2-1-3-9(13)6-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADYCRYPYQAOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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